3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one
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Overview
Description
3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, an indole moiety, and a 4-methylphenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then reacted with 2-(4-methylphenyl)-1H-indole-3-carbaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and indole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors to exert anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Shares a similar quinazolinone core but lacks the 4-methylphenyl group.
4(3H)-Quinazolinone derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
The presence of the 4-methylphenyl group and the specific arrangement of the indole and quinazolinone moieties make 3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one unique. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
88514-39-0 |
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Molecular Formula |
C24H19N3O |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[[2-(4-methylphenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H19N3O/c1-16-10-12-17(13-11-16)23-20(18-6-2-5-9-22(18)26-23)14-27-15-25-21-8-4-3-7-19(21)24(27)28/h2-13,15,26H,14H2,1H3 |
InChI Key |
QSXHHHDQZMIETR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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